molecular formula C22H15N3O5 B6134478 N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(3-nitrophenyl)acrylamide

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(3-nitrophenyl)acrylamide

Cat. No. B6134478
M. Wt: 401.4 g/mol
InChI Key: UWWYKGJIDJIUTQ-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(3-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in various research studies due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(3-nitrophenyl)acrylamide is not fully understood. However, it is believed that this compound interacts with biomolecules such as proteins and nucleic acids, leading to changes in their conformation and function. Additionally, this compound has been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. It has also been shown to exhibit cytotoxic effects against cancer cells. Additionally, this compound has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(3-nitrophenyl)acrylamide has several advantages for lab experiments. This compound is relatively easy to synthesize and has a high degree of purity. Additionally, this compound has a high quantum yield, making it an excellent fluorescent probe for biological imaging studies. However, this compound also has some limitations. It is relatively unstable in aqueous solutions and can undergo hydrolysis, which may affect its fluorescence properties. Additionally, this compound has limited solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for the research on N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(3-nitrophenyl)acrylamide. One area of research is the development of new synthesis methods for this compound that are more efficient and environmentally friendly. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the development of new applications for this compound, such as in the development of new sensors or as a therapeutic agent for the treatment of neurodegenerative diseases, is an exciting area of future research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. This compound has a wide range of potential applications, including as a fluorescent probe for biological imaging studies and as a therapeutic agent for the treatment of various diseases. While there are some limitations to the use of this compound, its unique properties and potential applications make it an exciting area of research for the future.

Synthesis Methods

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(3-nitrophenyl)acrylamide involves the reaction of 3-(3-nitrophenyl)acrylic acid with 2-aminophenol in the presence of thionyl chloride. The resulting product is then reacted with 4-hydroxybenzaldehyde to obtain this compound. This synthesis method is relatively simple and efficient and has been widely used in various research studies.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(3-nitrophenyl)acrylamide has a wide range of scientific research applications. This compound has been extensively studied for its potential use as a fluorescent probe in biological imaging studies. It has also been used in the development of various sensors for the detection of biomolecules and metal ions. Additionally, this compound has been investigated for its potential use as a therapeutic agent for the treatment of various diseases.

properties

IUPAC Name

(E)-N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O5/c26-19-10-9-15(13-17(19)22-24-18-6-1-2-7-20(18)30-22)23-21(27)11-8-14-4-3-5-16(12-14)25(28)29/h1-13,26H,(H,23,27)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWYKGJIDJIUTQ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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